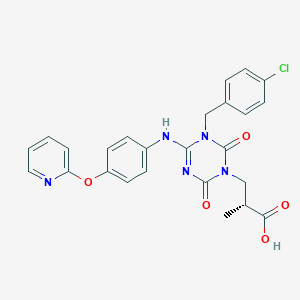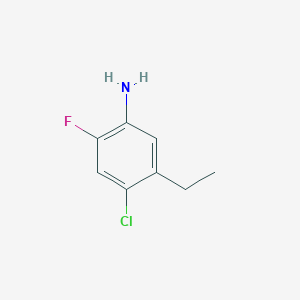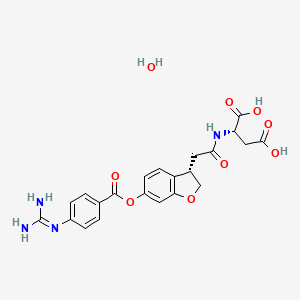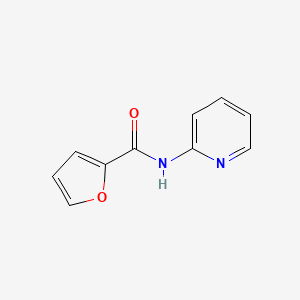
(2-Chloro-5-(1H-pyrrol-1-yl)phenyl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-(1H-pyrrol-1-yl)phenyl)(4-methylpiperazin-1-yl)methanone is a complex organic compound that features a pyrrole ring, a piperazine ring, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-(1H-pyrrol-1-yl)phenyl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring through cyclization reactions. The chlorinated phenyl group is then introduced via electrophilic aromatic substitution. Finally, the piperazine ring is attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification steps are critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-(1H-pyrrol-1-yl)phenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrrole and piperazine rings makes it a candidate for drug development .
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug discovery .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of (2-Chloro-5-(1H-pyrrol-1-yl)phenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-pyrrol-1-yl-benzoic acid: Similar structure but lacks the piperazine ring.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: Contains a pyrrole ring but different substituents.
2-(1H-pyrrol-1-ylcarbonyl)benzene-1,3,5-triol: Similar pyrrole structure but different functional groups.
Uniqueness
What sets (2-Chloro-5-(1H-pyrrol-1-yl)phenyl)(4-methylpiperazin-1-yl)methanone apart is its combination of a chlorinated phenyl group, a pyrrole ring, and a piperazine ring.
Properties
Molecular Formula |
C16H18ClN3O |
|---|---|
Molecular Weight |
303.78 g/mol |
IUPAC Name |
(2-chloro-5-pyrrol-1-ylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H18ClN3O/c1-18-8-10-20(11-9-18)16(21)14-12-13(4-5-15(14)17)19-6-2-3-7-19/h2-7,12H,8-11H2,1H3 |
InChI Key |
PBJWAYIMTVJHGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3C=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-3,3'-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B14907068.png)
![(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14907074.png)

![2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)
![2-(((3AR,4R,6S,6aS)-6-(7-chloro-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14907089.png)





![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)

![3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)

